molecular formula C10H14N2O4 B2835232 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid CAS No. 926195-36-0

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid

Cat. No. B2835232
CAS RN: 926195-36-0
M. Wt: 226.232
InChI Key: VLCOWQPLEBOIIE-UHFFFAOYSA-N
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Description

“2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid” is a chemical compound with the CAS Number: 714-72-7 . It has a molecular weight of 212.21 . The IUPAC name for this compound is (2,4-dioxo-1,3-diazaspiro [4.4]non-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 194-195°C .

Scientific Research Applications

Transformation in Heterocycles

  • Research by Fedoseev et al. (2016) explores the transformation of certain diazaspiro nonanes into fused heterocycles, demonstrating the potential of these compounds in creating complex heterocyclic structures (Fedoseev et al., 2016).

Linker for Solid-Phase Synthesis

  • Leisvuori et al. (2008) found that 1,6-Dioxaspiro[4.4]nonane-2,7-dione reacts readily with alcohols, suggesting its use as a linker in the solid-phase synthesis of oligonucleotides (Leisvuori et al., 2008).

Polytopal Equilibrium Studies

  • Research by Tapia-Benavides et al. (2010) on spiroarsoranes, which include similar diazaspiro nonane structures, demonstrated the presence of polytopal equilibrium in solution, offering insights into the dynamic behavior of these compounds (Tapia-Benavides et al., 2010).

Domino Reactions

  • Rostovskii et al. (2013) studied the Cu(II)-catalyzed addition of azirines to diazotetramic acids, forming triazole derivatives with spiro-cyclic substituents, highlighting the potential of diazaspiro nonanes in complex chemical syntheses (Rostovskii et al., 2013).

Electrochemistry in Non-aqueous Media

  • A study by Abou-Elenien et al. (1991) investigated the redox behavior of diazaspiro[5.5]undecane derivatives, offering valuable insights for applications in electrochemistry (Abou-Elenien et al., 1991).

Stereoselective Synthesis

  • Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives, indicating its significance in the stereoselective synthesis of pharmaceutical and biologically active compounds (Islam et al., 2017).

Photochemical Studies

  • Schönberg et al. (1980) explored the photochemical epoxidation of diazaspiro nonanes, which can provide insights into photochemical reaction mechanisms (Schönberg et al., 1980).

Novel Bi-heterocyclic Systems

  • De Crescentini et al. (2016) described the formation of novel bi-heterocyclic systems involving diazaspiro nonanes, demonstrating the compound's versatility in organic synthesis (De Crescentini et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6(7(13)14)12-8(15)10(11-9(12)16)4-2-3-5-10/h6H,2-5H2,1H3,(H,11,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCOWQPLEBOIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2(CCCC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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